3-(Perfluorobutyryl)-(-)-camphor 3-(Perfluorobutyryl)-(-)-camphor
Brand Name: Vulcanchem
CAS No.: 115224-00-5
VCID: VC20851799
InChI: InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3
SMILES: CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C
Molecular Formula: C14H15F7O2
Molecular Weight: 348.26 g/mol

3-(Perfluorobutyryl)-(-)-camphor

CAS No.: 115224-00-5

Cat. No.: VC20851799

Molecular Formula: C14H15F7O2

Molecular Weight: 348.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Perfluorobutyryl)-(-)-camphor - 115224-00-5

Specification

CAS No. 115224-00-5
Molecular Formula C14H15F7O2
Molecular Weight 348.26 g/mol
IUPAC Name 3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Standard InChI InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3
Standard InChI Key PEWOESYEGLBLNR-UHFFFAOYSA-N
Isomeric SMILES C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F
SMILES CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C
Canonical SMILES CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator